7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Description
7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclohexane ring fused to a partially saturated isoquinoline system. The trifluoromethyl (-CF₃) group at the 7'-position confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, given its structural resemblance to bioactive spirocycles reported in kinase-targeting studies .
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHWZUVVXQSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions . The choice of reagents and conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:
Biology: It is investigated for its potential biological activities, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. Photoredox catalysis is one of the mechanisms by which the trifluoromethyl group is introduced, involving the generation of trifluoromethyl radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] with related spirocyclic isoquinoline derivatives:
Structural and Electronic Comparisons
- Spiro Ring Size: Cyclohexane (6-membered) spiro rings (e.g., target compound) adopt chair conformations, offering flexibility and reduced ring strain compared to cyclopropane (3-membered) analogs . Cyclobutane-containing analogs (e.g., 7'-(Trifluoromethyl)-spiro[cyclobutane-1,4'-isoquinoline]) balance strain and flexibility but are less common in the literature .
- Substituent Effects: Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of CF₃ enhances resistance to oxidative metabolism and improves membrane permeability . Methoxy (-OCH₃): Electron-donating groups like OCH₃ may enhance solubility but reduce lipophilicity, limiting blood-brain barrier penetration .
Biological Activity
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is a synthetic compound notable for its unique spirocyclic structure and the presence of a trifluoromethyl group. This molecular configuration is believed to enhance its biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: 7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
- CAS Number: 1425335-36-9
- Molecular Formula: C15H18F3N
- Molecular Weight: 269.31 g/mol
The biological activity of this compound is thought to arise from its interaction with various molecular targets. The trifluoromethyl group may enhance lipophilicity and binding affinity to specific enzymes and receptors, which can lead to modulation of their activity.
Potential Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors: It may bind to neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Antitumor Activity
Research has indicated that spirocyclic compounds exhibit significant antitumor properties. For instance, studies have shown that derivatives of isoquinoline structures can induce apoptosis in cancer cells through various pathways including:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate:
- Reduction of Oxidative Stress : The compound may reduce oxidative damage in neuronal cells.
- Modulation of Neurotransmitter Release : It could potentially influence the release of dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antitumor Activity | Demonstrated cytotoxic effects on breast and lung cancer cell lines. | Supports the potential use of the compound in cancer therapy. |
| Neuroprotection Assessment | Showed reduced oxidative stress markers in neuronal cultures. | Suggests a role in protecting against neurodegenerative diseases. |
Pharmacokinetics
The pharmacokinetics of 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] remain under investigation. Key parameters include:
- Absorption : Investigated through oral and intravenous routes.
- Distribution : The trifluoromethyl group may enhance tissue penetration.
- Metabolism : Likely involves liver enzymes; further studies are needed to clarify metabolic pathways.
- Excretion : Predominantly via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
